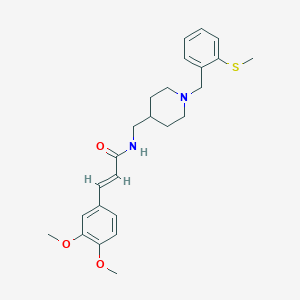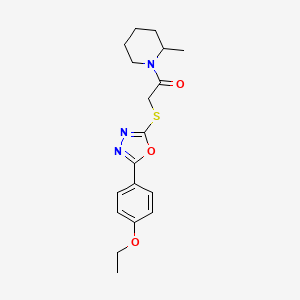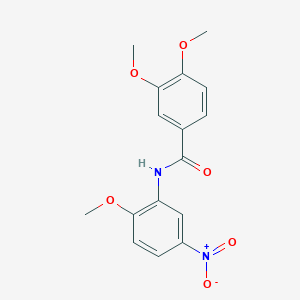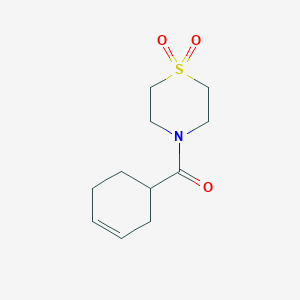
Cyclohex-3-en-1-yl(1,1-dioxidothiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohex-3-en-1-yl(1,1-dioxidothiomorpholino)methanone, also known as DTME, is a chemical compound that has been gaining attention in the scientific community due to its potential use in various applications. DTME has been found to have unique properties that make it a promising candidate for use in scientific research, particularly in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Researchers have explored the synthesis and chemical properties of compounds structurally related to "Cyclohex-3-en-1-yl(1,1-dioxidothiomorpholino)methanone." For example, the preparation of 3‐Oxocyclohex‐1‐ene‐1‐carbonitrile involved methods that are potentially applicable to synthesizing structurally similar compounds, highlighting the versatility of cyclohexenone derivatives in organic synthesis (Lujan-Montelongo & Fleming, 2014). Furthermore, the heteropoly acid catalyzed synthesis of cyclohexenyl methanol derivatives through oxonium-ene reactions indicates the potential for creating complex molecular architectures from simple cyclohexenone substrates (Anjibabu et al., 2013).
Materials Science Applications
The study on the crystal structure and biological activity of a compound synthesized with a nanosolid superacid demonstrates the intersection of materials science and organic synthesis. This approach could be relevant for designing new materials with specific physical properties or biological activities, showcasing the broad applicability of cyclohexenone derivatives in materials science (Yuan et al., 2017).
Photochemistry Applications
The photochemical generation and trapping of localized singlet diradicals derived from spiroepoxy-substituted cyclopentane-1,3-diyls highlight the potential of cyclohexenone derivatives in studying the mechanisms of photochemical reactions. Such studies can provide insights into the behavior of excited states and the formation of novel molecular structures through photochemical pathways (Abe et al., 1998).
Eigenschaften
IUPAC Name |
cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazinan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c13-11(10-4-2-1-3-5-10)12-6-8-16(14,15)9-7-12/h1-2,10H,3-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUPAJYNMQPCLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCS(=O)(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

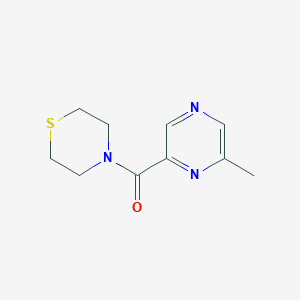
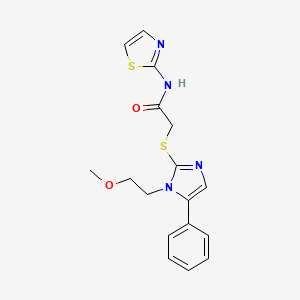
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile](/img/structure/B2388123.png)

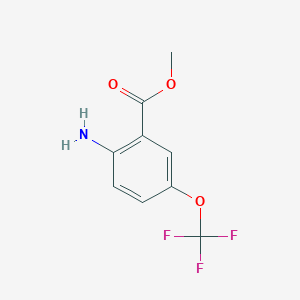
![4-acetyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2388126.png)
![N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2388127.png)
![2-(tetrahydrofuran-2-yl)-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2388129.png)
![1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2388130.png)

